molecular formula C10H8ClNO2S B3032423 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile CAS No. 170803-70-0

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

Cat. No.: B3032423
CAS No.: 170803-70-0
M. Wt: 241.69 g/mol
InChI Key: HGFJOAXHBJOWGY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) is a cyclopropane derivative featuring a 4-chlorophenyl group and a cyano substituent. Its molecular formula is C₁₀H₈ClN (molecular weight: 177.63 g/mol). The compound is synthesized via hydrolysis of its nitrile precursor in 20% sulfuric acid under reflux conditions .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFJOAXHBJOWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168948
Record name 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170803-70-0
Record name 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-(4-Chlorophenylsulfonyl)acetonitrile

The foundational step involves sulfonylation of aminoacetonitrile with 4-chlorobenzenesulfonyl chloride. Adapted from Patent CN107652207A, this reaction proceeds via nucleophilic substitution under reflux conditions with diisopropylethylamine (DIPEA) as a base. The amine group of aminoacetonitrile reacts with the sulfonyl chloride, yielding N-(4-chlorophenylsulfonyl)acetonitrile. Key parameters include:

  • Molar ratios : 1:1 aminoacetonitrile to 4-chlorobenzenesulfonyl chloride.
  • Solvent : Chloroform or dichloromethane.
  • Yield : ~98% after extraction and purification.

Cyclopropanation via Dibromoethane Ring Closure

The intermediate N-(4-chlorophenylsulfonyl)acetonitrile undergoes cyclopropanation using 1,2-dibromoethane in the presence of sodium hydride (NaH). The reaction mechanism involves deprotonation of the acetonitrile’s α-hydrogen, forming a carbanion that attacks dibromoethane in a stepwise ring-closing process.

  • Conditions :
    • Base: Sodium hydride (80% dispersion in oil).
    • Solvent: N,N-dimethylacetamide (DMAc) at 0°C.
    • Reaction time: 30 minutes post-addition of dibromoethane.
  • Workup : The mixture is quenched in ice water, extracted with chloroform, and dried over anhydrous MgSO₄.
  • Yield : ~90%.

Critical Note : Substituting benzenesulfonyl chloride with 4-chlorobenzenesulfonyl chloride in this method directly introduces the target substituent, avoiding subsequent functionalization steps.

Ring-Closing Reactions Using Dibromoethane and Base-Mediated Systems

KOH/TBAB-Mediated Cyclopropanation

A complementary approach, derived from PMC research, utilizes potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. While the original study focuses on 4-chlorobenzyl cyanide, adapting the method for sulfonyl-containing precursors could yield the target compound.

  • Procedure :
    • React 4-chlorobenzenesulfonylacetonitrile with 1,2-dibromoethane in the presence of KOH/TBAB.
    • Stir at reflux for 6–8 hours.
  • Yield : Reported at 80% for analogous nitriles.
  • Advantage : Mild conditions and avoidance of strong bases like NaH.

Stereochemical Considerations in Cyclopropane Formation

The PMC study highlights the role of base selection in stereochemical outcomes. For instance, using t-BuOLi instead of NaH may alter diastereomer ratios due to differences in transition-state stabilization. However, the target compound’s planar sulfonyl group minimizes stereochemical complexity, simplifying synthesis.

Alternative Approaches and Comparative Analysis

Hydrolysis-Oxidation Sequences

A less direct method involves synthesizing 1-((4-chlorophenyl)sulfonyl)cyclopropanecarboxylic acid (as described in PubChem) followed by dehydration to the nitrile. However, this approach introduces additional steps (e.g., amidation and dehydration), reducing overall efficiency.

Data Tables: Method Comparison

Method Key Reagents Conditions Yield Reference
Sulfonylation-Cyclopropanation 4-ClC₆H₄SO₂Cl, NaH, dibromoethane 0°C, DMAc 90%
KOH/TBAB-Mediated KOH, TBAB, dibromoethane Reflux, 6–8 hrs 80%*
Hydrolysis-Oxidation H₂SO₄, NaOH, HCl Reflux, 12 hrs <50%

*Yield extrapolated from analogous reactions.

Chemical Reactions Analysis

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity. The exact molecular pathways depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Substituent Position Variations

  • 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0): Shares the same molecular formula (C₁₀H₈ClN) but differs in the chlorine substituent position (meta vs. para).
  • 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1260650-46-1):

    • Molecular formula: C₁₀H₇ClFN (molar mass: 195.62 g/mol).
    • The addition of fluorine enhances electronegativity, which could improve metabolic stability or interaction with hydrophobic enzyme pockets .

Halogen and Functional Group Modifications

  • 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile (CAS 1314658-34-8): Molecular formula: C₁₁H₁₀BrN (molar mass: 236.11 g/mol).

Ring Size Variations

  • Molecular weight: 219.70 g/mol .
  • 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile :
    • Larger cyclohexane ring reduces strain, likely improving stability but decreasing reactivity .

Table 1: Key Properties of Selected Cyclopropanecarbonitriles

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Features
1-(4-Chlorophenyl)cyclopropanecarbonitrile 64399-27-5 C₁₀H₈ClN 177.63 Para-chloro substituent; synthesized via sulfuric acid hydrolysis .
1-(3-Chlorophenyl)cyclopropanecarbonitrile 124276-32-0 C₁₀H₈ClN 177.63 Meta-chloro substituent; potential for altered electronic effects .
1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile 1260650-46-1 C₁₀H₇ClFN 195.62 Fluorine addition; predicted density 1.32 g/cm³ .
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile 1314658-34-8 C₁₁H₁₀BrN 236.11 Bromine and methyl groups; increased steric bulk .

Biological Activity

1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile (CAS No. 170803-70-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a sulfonyl group and a chlorophenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound may be linked to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. For instance, studies indicate that derivatives of sulfonamides can exhibit strong inhibitory activity against urease, which is significant for treating conditions like urinary tract infections .
  • Antibacterial Activity : Research has demonstrated that compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that this compound may also possess antibacterial properties .

Biological Activity Data

Activity Type Target/Pathogen Effect Reference
AntibacterialSalmonella typhiModerate to strong inhibition
AntibacterialBacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitory activity
Enzyme InhibitionUreaseIC50 values ranging from 1.13 µM to 6.28 µM

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting the pharmacological potential of sulfonamide derivatives:

  • Antibacterial Screening : A study synthesized several sulfonamide derivatives, including those with the 4-chlorophenyl sulfonyl group, and evaluated their antibacterial properties. Results indicated significant activity against specific bacterial strains, supporting the hypothesis that similar compounds may be effective in treating bacterial infections .
  • Enzyme Inhibitory Activity : Another investigation assessed the inhibitory effects of synthesized compounds on AChE and urease. The findings revealed that certain derivatives exhibited robust inhibition, indicating their potential use in therapeutic applications targeting these enzymes .
  • Docking Studies : Computational docking studies have been employed to predict the interactions between these compounds and their biological targets. These studies provide insights into how structural features influence binding affinities and biological efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Reactant of Route 2
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1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile

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